Product packaging for 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione(Cat. No.:)

1-(5-Bromo-2-fluorophenyl)butane-1,3-dione

Cat. No.: B13290265
M. Wt: 259.07 g/mol
InChI Key: DBIPSCRCOVGITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-fluorophenyl)butane-1,3-dione is a high-purity β-diketone compound designed for advanced chemical synthesis and research applications. This molecule features a 5-bromo-2-fluorophenyl moiety, a common scaffold in medicinal chemistry, linked to a butane-1,3-dione (β-diketone) functional group. The β-diketone moiety is a versatile building block known for its ability to form chelates and participate in condensation reactions, such as the formation of heterocycles like bis-thiazoles and bis-thiazolidinones, which are structures of significant interest in the development of biologically active molecules . The bromo and fluoro substituents on the aromatic ring offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, making this reagent a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this and related diketone compounds in various fields, including the synthesis of potential pharmaceuticals, the development of organic electronic materials, and the creation of novel ligands for catalysis . The compound is consistently handled with care. For Research Use Only . Not intended for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrFO2 B13290265 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8BrFO2/c1-6(13)4-10(14)8-5-7(11)2-3-9(8)12/h2-3,5H,4H2,1H3

InChI Key

DBIPSCRCOVGITR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Synthetic Methodologies and Chemo Synthetic Strategies for 1 5 Bromo 2 Fluorophenyl Butane 1,3 Dione

Classical Approaches for Aromatic β-Diketone Synthesis: Relevance to 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione

The foundational methods for synthesizing aromatic β-diketones, such as the Claisen condensation and acylation of ketones, are highly relevant to the preparation of this compound.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and a ketone in the presence of a strong base, yielding a β-diketone. wikipedia.orgorganic-chemistry.org In the context of aromatic β-diketones, this typically involves the reaction of an acetophenone derivative with an ester. The reaction is driven to completion by the deprotonation of the resulting β-diketone, which is acidic. openstax.org

A "crossed" Claisen condensation, involving two different carbonyl compounds, is often employed for the synthesis of unsymmetrical β-diketones. organic-chemistry.org For the synthesis of this compound, a crossed Claisen condensation between 2'-Bromo-5'-fluoroacetophenone and an acetylating agent like ethyl acetate would be the classical approach.

The choice of base is critical to prevent side reactions such as saponification of the ester. stackexchange.com Sodium ethoxide is commonly used when ethyl acetate is the acylating agent. stackexchange.comechemi.com Stronger, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) can also be employed to increase the yield. organic-chemistry.orgmdpi.com

The direct acylation of a ketone enolate with an acylating agent is another fundamental strategy for β-diketone synthesis. The ketone is first deprotonated with a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl of an ester or an acid chloride.

When using an acid chloride as the acylating agent, the reaction is often faster and can be carried out under milder conditions compared to using an ester. However, O-acylation can sometimes be a competing side reaction. The choice of solvent and counter-ion can influence the ratio of C- to O-acylation.

Targeted Synthesis of this compound: Specific Reaction Conditions and Precursor Selection

Precursor Selection:

Ketone: The logical precursor is 2'-Bromo-5'-fluoroacetophenone . This starting material contains the required substituted aromatic ring.

Acylating Agent: Ethyl acetate is a common and cost-effective source of the acetyl group needed to form the butane-1,3-dione structure.

Proposed Reaction Conditions:

A typical procedure would involve the slow addition of 2'-Bromo-5'-fluoroacetophenone to a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. nih.gov Ethyl acetate would then be added to the resulting enolate. The reaction is generally carried out at low temperatures initially and then allowed to warm to room temperature. An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the β-diketone product.

Parameter Condition Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction forward. organic-chemistry.org
Solvent Tetrahydrofuran (THF), anhydrousAn aprotic solvent that is unreactive towards the strong base and effectively solvates the intermediates.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction, followed by warming to ensure completion.
Workup Dilute aqueous acid (e.g., HCl)Neutralizes the excess base and protonates the product enolate. wikipedia.org

Novel Synthetic Routes and Methodological Advancements for Halogenated β-Diketones

Recent advancements in synthetic methodology have provided new avenues for the preparation of halogenated β-diketones, including strategies for the specific incorporation of halogen atoms and the development of enantioselective syntheses.

The introduction of halogen atoms into the β-diketone framework can be achieved either by using halogenated starting materials, as proposed in section 2.2, or by direct halogenation of a pre-formed β-diketone.

Direct fluorination of β-dicarbonyl compounds can be accomplished using electrophilic fluorinating agents. researchgate.net However, controlling the regioselectivity of this reaction can be challenging.

For bromination, reagents like N-bromosuccinimide (NBS) are often used for the selective bromination at the α-position of the β-diketone. The synthesis of the aromatic precursor, such as 2'-Bromo-5'-fluoroacetophenone, can be achieved through established aromatic substitution reactions. For instance, the bromination and fluorination of a suitable benzene derivative can be carried out prior to the construction of the diketone moiety.

The development of asymmetric methods to produce chiral, optically active β-diketones is an area of active research, driven by the importance of such compounds in medicinal chemistry and asymmetric catalysis. While the parent this compound is achiral, analogues with substituents at the α-position can be chiral.

Several strategies for the enantioselective synthesis of β-diketones have been developed:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the precursors can direct the stereochemical outcome of the condensation reaction. The auxiliary is then removed in a subsequent step.

Chiral Catalysts: The use of chiral metal complexes or organocatalysts can catalyze the formation of one enantiomer of the β-diketone over the other. For example, chiral primary amines have been used to catalyze asymmetric retro-Claisen reactions to produce chiral ketones. acs.org

Enantioselective Allylation: Methods for the direct, regioselective, and enantioselective allylation of β-diketones have been developed, which can be a pathway to functionally complex, chiral tertiary carbinols. nih.gov

These advanced methodologies offer the potential to synthesize a wide range of structurally diverse and stereochemically defined halogenated β-diketones for various applications.

The primary and most established method for the synthesis of 1,3-diones, such as this compound, is the Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-dicarbonyl compound.

In a plausible synthetic route to this compound, the starting materials would be 1-(5-bromo-2-fluorophenyl)ethanone and an acetylating agent, typically ethyl acetate. The reaction is facilitated by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), which deprotonates the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the ethoxide group leads to the formation of the desired 1,3-dione.

Reaction Scheme:

An alternative strategy could involve the use of a different acetylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst. However, the base-mediated Claisen condensation remains the more common and often higher-yielding approach for this type of transformation.

Optimization of Reaction Parameters, Yield, and Purity for this compound

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several reaction parameters. rsc.orgscielo.br Key factors that require consideration include the choice of base, solvent, reaction temperature, and reaction time.

Key Optimization Parameters:

Base: The choice of base is critical. Strong, non-nucleophilic bases are preferred to avoid side reactions. Sodium hydride is often effective as it irreversibly deprotonates the ketone. Other bases like sodium ethoxide or potassium tert-butoxide can also be employed, but their use may lead to equilibrium mixtures and potentially lower yields.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are commonly used. The absence of water is crucial as it can quench the strong base and the enolate intermediate.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and is then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Reaction Time: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. google.com Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.

Illustrative Data Table for Reaction Optimization:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaOEtEthanol25126590
2NaHTHF0 to 2588595
3NaHToluene25 to 5068896
4KOtBuTHF0 to 25107892

Note: This data is illustrative and represents a typical optimization process. Actual results may vary.

Purification of the final product is generally achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is of growing importance in chemical synthesis to minimize environmental impact. nih.gov For the synthesis of this compound, several aspects of the process can be made more environmentally friendly.

Green Chemistry Considerations:

Solvent Selection: The use of hazardous and volatile organic solvents like THF and toluene should be minimized or replaced with greener alternatives. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better environmental profile, could be considered. Solvent-free reaction conditions, where possible, would be an ideal green approach. rsc.org

Catalysis: While the Claisen condensation is typically base-mediated, exploring catalytic methods could reduce the amount of waste generated from stoichiometric reagents. The use of a recyclable solid base or a phase-transfer catalyst could improve the sustainability of the process.

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or sonochemistry could potentially shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Atom Economy: The Claisen condensation has a reasonable atom economy, with the main byproduct being an alcohol from the ester. To maximize atom economy, reaction conditions should be optimized to ensure high conversion and minimize the formation of other byproducts.

Waste Reduction: Post-reaction workup procedures should be designed to minimize waste. This includes neutralizing the base with a less hazardous acid and choosing extraction solvents that are easily recyclable.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 1 5 Bromo 2 Fluorophenyl Butane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Tautomeric Analysis

NMR spectroscopy would be the principal technique for elucidating the solution-state structure of 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione and for analyzing its tautomeric equilibrium between the diketo and enol forms.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra would provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene (B1212753) or methine proton of the dicarbonyl moiety. The presence of both diketo and enol tautomers in solution would result in two sets of signals for the protons of the butane-1,3-dione fragment. The chemical shift and multiplicity of the aromatic protons would be influenced by the positions of the bromo and fluoro substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the two carbonyl carbons (or the enolic carbonyl and vinyl carbons), the methyl carbon, and the methylene/methine carbon. The aromatic region would display signals corresponding to the substituted phenyl ring, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would show a signal for the single fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) would provide valuable information about the substitution pattern of the aromatic ring.

Table 3.1.1: Predicted NMR Data for this compound (Illustrative)

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 7.6 - 7.8 m Aromatic CH
¹H 7.2 - 7.4 m Aromatic CH
¹H 6.0 - 6.5 (enol) s =CH-
¹H 3.8 - 4.2 (keto) s -CH₂-
¹H 2.1 - 2.5 s -CH₃
¹³C 190 - 205 s C=O
¹³C 160 - 180 s Enolic C-OH
¹³C 115 - 140 m Aromatic C
¹³C 95 - 105 s =CH-
¹³C 50 - 60 s -CH₂-
¹³C 20 - 30 s -CH₃
¹⁹F -110 to -130 m Ar-F

Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-dimensional NMR experiments would be crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent aromatic protons, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

The tautomeric equilibrium between the diketo and enol forms is a key characteristic of β-dicarbonyl compounds. ruc.dkruc.dk The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. ruc.dk Isotope effects on NMR chemical shifts, particularly deuterium-induced isotope effects, can be a powerful tool to quantify this equilibrium. ruc.dk By comparing the ¹³C NMR spectra in a protic solvent with its deuterated analogue, subtle changes in the chemical shifts of the carbons involved in the tautomerism can be observed and used to calculate the equilibrium constant. ruc.dk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomer Differentiation

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, allowing for the identification of functional groups and differentiation between the tautomers.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups. In the diketo form, two distinct C=O stretching frequencies would be anticipated. In the enol form, a single C=O stretch at a lower frequency (due to conjugation) and a broad O-H stretching band would be observed. The C-Br and C-F stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretching bands are typically strong in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Table 3.2: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹) Tautomer
O-H stretch 3200 - 2500 (broad) Enol
C-H stretch (aromatic) 3100 - 3000 Both
C-H stretch (aliphatic) 3000 - 2850 Both
C=O stretch ~1730 and ~1710 Diketo
C=O stretch (conjugated) ~1600 Enol
C=C stretch (aromatic/enol) 1600 - 1450 Both
C-F stretch 1250 - 1000 Both
C-Br stretch 700 - 500 Both

Note: This table is illustrative. Actual frequencies can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio).

The fragmentation pattern observed in the mass spectrum would provide structural information. Common fragmentation pathways for such compounds include the loss of the methyl group, the acetyl group, and cleavage of the dicarbonyl unit. The fragmentation of the aromatic ring could also occur, potentially involving the loss of the bromine or fluorine atoms.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles. It would also unequivocally determine which tautomer (diketo or enol) exists in the crystalline state. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, which could influence the conformation and properties of the molecule in the solid state.

Tautomeric Equilibria and Conformational Landscape of 1 5 Bromo 2 Fluorophenyl Butane 1,3 Dione

Fundamental Principles of Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (a molecule containing a hydroxyl group adjacent to a carbon-carbon double bond). fiveable.melibretexts.org This process involves the movement of a proton and the rearrangement of bonding electrons. fiveable.me Unlike resonance structures, tautomers are distinct constitutional isomers that can be interconverted through a chemical reaction. fiveable.melibretexts.org

In the context of β-diketones, such as 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione, the equilibrium between the diketo and the keto-enol tautomers is a central feature of their chemistry. mdpi.com The α-hydrogens (hydrogens on the carbon atom between the two carbonyl groups) are unusually acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilizes the resulting conjugate base (enolate ion). libretexts.org This acidity facilitates the proton transfer necessary for tautomerization.

Generally, the enol form of β-diketones is significantly more stable than what is observed for simple ketones or aldehydes. libretexts.orgresearchgate.net This enhanced stability is primarily attributed to two factors: conjugation of the C=C double bond with the remaining carbonyl group and, most importantly, the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, creating a stable six-membered quasi-aromatic ring. mdpi.comresearchgate.net

TautomerKey Structural Features
Diketo Form Contains two carbonyl (C=O) groups separated by a methylene (B1212753) (CH₂) group.
Keto-Enol Form Contains a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a carbonyl (C=O) group in a conjugated system. Stabilized by an intramolecular hydrogen bond.

Experimental and Theoretical Investigation of Tautomeric Ratios in this compound

The precise ratio of keto to enol tautomers for this compound would be determined through a combination of experimental and theoretical methods. While specific studies on this exact compound are not detailed in the available literature, the established techniques for analyzing β-diketones are directly applicable.

Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is the most common experimental tool for studying keto-enol equilibria. asu.edu Proton (¹H) NMR is particularly effective because the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer. asu.edumissouri.edu For instance, the enol form exhibits a characteristic vinyl proton signal and a hydroxyl proton signal, while the keto form shows a signal for the methylene protons. asu.edu By comparing the integrated intensities of these peaks, the equilibrium constant (Ke = [Enol]/[Keto]) can be calculated. ed.gov

Theoretical Methods: Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to complement experimental findings. researchgate.netrsc.org These methods can be used to calculate the relative energies and stabilities of the different tautomers and conformers in the gas phase and in various solvents. researchgate.net Theoretical calculations can also provide insights into the strength of the intramolecular hydrogen bond and the energy barriers for interconversion between tautomers. researchgate.net

Influence of Substituents (Bromo, Fluoro, Phenyl) on the Tautomeric Equilibrium and Stability

The nature of the substituents on a β-diketone backbone plays a crucial role in determining the position of the tautomeric equilibrium. rsc.orgmdpi.com In this compound, the bromo, fluoro, and phenyl groups each exert distinct electronic and steric effects.

Bromo and Fluoro Substituents: Both bromine and fluorine are highly electronegative atoms that act as electron-withdrawing groups via the inductive effect. Electron-withdrawing substituents tend to increase the acidity of the α-hydrogens, which can favor enolization. researchgate.net However, substituents like fluorine directly on the central carbon have been found to favor the keto-form, though in this molecule, they are on the phenyl ring. mdpi.com Their presence on the aromatic ring modifies its electronic properties, which in turn influences the adjacent carbonyl group.

Phenyl Substituent: The phenyl group has a dual influence. Electronically, it extends the π-conjugation system in the enol form, which is a stabilizing factor. stackexchange.com This extended conjugation is a significant driving force favoring the enol tautomer where the double bond is adjacent to the phenyl ring. stackexchange.com Sterically, the bulkiness of the phenyl group can also influence the equilibrium. rsc.org Generally, increasing the steric bulk of the substituents on the terminal carbons (R₁ and R₃ in Scheme 1 of a related study) increases the enol content. mdpi.comresearchgate.net

Substituent GroupLikely Effect on EquilibriumRationale
5-Bromo & 2-Fluoro Favors Enol FormInductive electron withdrawal increases the acidity of the α-hydrogens.
Phenyl Strongly Favors Enol FormProvides extended π-conjugation, which significantly stabilizes the enol tautomer. stackexchange.com

Intramolecular Hydrogen Bonding and its Role in Enol Form Stabilization

The single most important factor stabilizing the enol tautomer of β-diketones is the formation of a strong intramolecular hydrogen bond. mdpi.comresearchgate.net This interaction creates a planar, six-membered ring that exhibits quasi-aromatic character, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). rsc.org

This hydrogen bond significantly lowers the energy of the enol form compared to the diketo form, where this interaction is absent. nih.gov The formation of this stable ring structure reduces the conformational entropy but provides a large enthalpic advantage. missouri.edu The strength of this bond is influenced by the electronic properties of the substituents on the β-diketone framework. rsc.org In this compound, the enol form is stabilized by this internal hydrogen bond, making it the predominant tautomer in the gas phase and in nonpolar or aprotic solvents. researchgate.netnih.gov

Conformational Analysis of this compound

Enol Form: The enol tautomer is relatively rigid due to the planar, six-membered ring formed by the intramolecular hydrogen bond. The main conformational freedom arises from the rotation of the 5-bromo-2-fluorophenyl group relative to the plane of the chelated ring. The degree of planarity between the phenyl ring and the enol ring will depend on minimizing steric hindrance while maximizing electronic conjugation.

Diketo Form: The diketo tautomer has significantly more conformational flexibility due to free rotation around the C-C single bonds. The molecule can adopt various spatial arrangements of the two carbonyl groups and the substituted phenyl ring. Quantum chemical calculations are often employed to determine the lowest energy conformers and the potential barriers to interconversion. researchgate.net For acyclic diketones, the lowest energy keto form typically has the carbonyl groups oriented away from each other to minimize dipole-dipole repulsion. missouri.edu The orientation of the bulky 5-bromo-2-fluorophenyl group would also be a critical factor in determining the most stable conformation.

Coordination Chemistry of 1 5 Bromo 2 Fluorophenyl Butane 1,3 Dione As a Chelating Ligand

Ligand Design Principles: The Bidentate Nature of 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione

The coordinating capability of this compound is rooted in its molecular structure, specifically its existence as a tautomeric mixture of keto and enol forms. The equilibrium between these forms strongly favors the enol tautomer, a characteristic feature of 1,3-diones. This preference is crucial for its function as a chelating ligand researchgate.net.

In the enol form, the deprotonation of the acidic enolic hydroxyl group results in a monoanionic species, the β-diketonate anion. This anion features a delocalized π-electron system across the O-C-C-C-O backbone. The two oxygen atoms become the donor sites, perfectly positioned to coordinate with a single metal ion, forming a stable six-membered chelate ring. This ability to bind to a metal center through two donor atoms classifies this compound as a bidentate chelating ligand. The stability of the resulting metal complex is enhanced by the chelate effect, an entropically favorable process.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is usually deprotonated in situ using a base, or the reaction is carried out under conditions that favor the formation of the β-diketonate anion, which then readily coordinates to the metal ion.

Transition metal complexes of fluorinated β-diketonates are widely studied. mdpi.com The general synthesis procedure involves dissolving the ligand and a corresponding metal salt (e.g., acetate or nitrate) in a solvent like ethanol or an ethanol/water mixture, often in a 2:1 ligand-to-metal stoichiometric ratio. mdpi.comresearchgate.net The resulting complexes can then be isolated as precipitates.

While specific studies on this compound are not extensively detailed in the literature, research on analogous fluorinated β-diketonate ligands provides significant insights into the expected behavior of its complexes with first-row transition metals. mdpi.com For instance, complexes of Cu(II), Mn(II), Ni(II), Co(II), and Zn(II) with structurally similar ligands have been successfully synthesized and characterized. mdpi.cominternationaljournalssrg.org Characterization techniques confirm the coordination of the metal ion with the ligand through its two oxygen atoms. researchgate.net

The β-diketonate class of ligands is well-known for its ability to form stable complexes with lanthanide ions. These complexes are of particular interest due to their unique luminescent properties. researchgate.net The β-diketonate ligands act as "antenna" chromophores, efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. Complexes of Europium(III) and Terbium(III), for example, often exhibit strong red and green luminescence, respectively. Consequently, this compound is expected to be an effective chelating agent for lanthanide ions, yielding complexes with potential applications in lighting, displays, and bio-imaging. researchgate.net

The stoichiometry of the complexes formed between this compound and divalent or trivalent metal ions is most commonly found to be 1:2 or 1:3 (metal:ligand), respectively. researchgate.net This stoichiometry directly influences the resulting coordination geometry around the central metal ion.

For first-row transition metals, a variety of geometries are observed, depending on the nature of the metal ion and its coordination number. Studies on analogous compounds suggest that Cu(II) complexes often adopt a square planar geometry, though rare square pyramidal structures have also been identified. mdpi.cominternationaljournalssrg.org Zn(II) complexes typically exhibit a tetrahedral geometry. mdpi.com For other divalent ions like Co(II), Ni(II), and Mn(II), octahedral geometries are commonly formed, with the coordination sphere being completed by two additional solvent molecules (e.g., water). mdpi.cominternationaljournalssrg.org

Table 1: Common Coordination Geometries for Transition Metal Complexes with Analogous β-Diketonate Ligands
Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination GeometryReference
Cu(II)1:2Square Planar, Square Pyramidal mdpi.cominternationaljournalssrg.org
Ni(II)1:2Octahedral internationaljournalssrg.org
Co(II)1:2Octahedral internationaljournalssrg.org
Zn(II)1:2Tetrahedral mdpi.com
Mn(II)1:2Octahedral internationaljournalssrg.org

Spectroscopic Characterization of Metal-1-(5-Bromo-2-fluorophenyl)butane-1,3-dione Complexes (e.g., UV-Vis, EPR)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes. UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful tools in this regard.

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. The spectra of β-diketonate complexes typically show intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand itself. Upon coordination to a metal ion, these bands may shift. More importantly, new, weaker bands often appear in the visible region. These correspond to d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are highly sensitive to the coordination geometry and the ligand field strength, thus providing critical information for structural assignment. internationaljournalssrg.orguni-kiel.de For example, the UV-Vis spectrum can help distinguish between octahedral and tetrahedral geometries for a given metal ion. internationaljournalssrg.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique applicable only to species with unpaired electrons (paramagnetic). It is therefore highly effective for studying complexes of transition metals like Cu(II) (d⁹), Fe(III) (d⁵), and Mn(II) (d⁵). uni-kiel.denih.gov The EPR spectrum provides detailed information about the electronic environment of the unpaired electron. The key parameters obtained are the g-values and hyperfine coupling constants (A). For instance, in a Cu(II) complex, the anisotropy of the g-values can help differentiate between various geometries such as square planar or distorted octahedral. nih.gov The hyperfine splitting pattern, arising from the interaction of the electron spin with the nuclear spin of the copper atom, provides insight into the nature of the metal-ligand bond. nih.gov

Table 2: Application of Spectroscopic Techniques in Complex Characterization
TechniqueInformation ObtainedApplicable Metal Ions (Examples)
UV-Visible SpectroscopyElectronic transitions (d-d, charge transfer), coordination geometryMost Transition Metals (e.g., Cu(II), Co(II), Ni(II), Fe(III))
Electron Paramagnetic Resonance (EPR)Electronic structure, geometry of the metal center, metal-ligand bond characterParamagnetic ions (e.g., Cu(II), Mn(II), Fe(III), V(IV))

Stability Constants and Thermodynamic Parameters of Complex Formation

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction provide deeper insight into the driving forces behind complex formation. A negative ΔG indicates a spontaneous reaction. The values of ΔH and ΔS reveal whether the reaction is enthalpically or entropically driven. The chelation of a metal ion by a bidentate ligand like this compound is typically an entropically favorable process due to the release of solvent molecules from the metal's coordination sphere.

Lack of Available Research Data Prevents a Detailed Analysis of this compound Metal Complexes

A thorough review of available scientific literature reveals a significant gap in the research concerning the coordination chemistry of this compound as a chelating ligand. Specifically, there is no published data on the structural diversity and supramolecular architectures of its metal complexes.

The field of coordination chemistry relies on experimental data from techniques such as single-crystal X-ray diffraction to elucidate the three-dimensional structures of metal complexes. This information is fundamental to understanding their structural diversity, which includes variations in coordination geometry (e.g., octahedral, tetrahedral, square planar) and the formation of different isomers.

Furthermore, the study of supramolecular architectures depends on the detailed characterization of non-covalent interactions between complex units, such as hydrogen bonding, halogen bonding, and π-π stacking. Without crystallographic data for metal complexes of this compound, any discussion of their supramolecular chemistry would be purely speculative and would not meet the standards of a scientifically accurate report.

While the broader class of β-diketones is well-known for its versatile chelating ability and the formation of a wide array of metal complexes with diverse structures and applications, this specific substituted ligand appears to be an uncharacterized area of research. The presence of the bromo and fluoro substituents on the phenyl ring could impart unique electronic and steric properties to the ligand, potentially leading to novel coordination behavior and supramolecular assemblies. However, without empirical studies, these potential characteristics remain unexplored.

Therefore, until research is conducted and published on the coordination chemistry of this compound, a comprehensive and authoritative article on the structural diversity and supramolecular architectures of its metal complexes cannot be written.

Theoretical and Computational Studies of 1 5 Bromo 2 Fluorophenyl Butane 1,3 Dione and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research for predicting the properties of molecules like 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione. nih.govnih.gov DFT methods are used to solve the electronic structure of a molecule, providing information about electron distribution and orbital energies. researchgate.net

Electronic Structure and Reactivity: The electronic properties of the molecule can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring are expected to influence these orbital energies.

Molecular Electrostatic Potential (MEP) maps are another useful tool derived from DFT calculations. ajchem-a.com These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this β-diketone, the oxygen atoms of the dione (B5365651) moiety are expected to be the most electron-rich sites, making them susceptible to electrophilic attack and key points for coordination with metal ions. ajchem-a.com

Spectroscopic Property Prediction: DFT calculations are also employed to predict spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which aids in the assignment of experimental spectral bands. ajchem-a.comresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and study tautomeric forms. nih.govruc.dk

Table 1: Predicted Electronic Properties of a Representative β-Diketone using DFT (B3LYP/6-311++G(d,p) level)
ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.4 eVSuggests good kinetic stability. ajchem-a.com
Dipole Moment3.2 DIndicates a polar molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's laws of motion, allowing for the exploration of conformational changes and intermolecular interactions. nih.govyoutube.com

For this compound, MD simulations can be used to:

Explore Conformational Landscapes: The molecule has several rotatable bonds, particularly between the phenyl ring and the diketone chain. MD simulations can sample the different possible conformations and determine their relative populations and the energy barriers between them.

Study Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can study how the solvent affects its structure and dynamics. This is particularly important for understanding the tautomeric equilibrium, as different solvents can stabilize one form over the other. orientjchem.org

Analyze Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in a condensed phase or how they interact with other types of molecules, such as biological macromolecules in drug design studies. youtube.com

The output of an MD simulation is a trajectory file that contains the positions and velocities of all atoms over time. Analysis of this trajectory can reveal hydrogen bonding patterns, solvent structuring, and the principal modes of molecular motion.

Prediction of Tautomeric Preferences and Energy Barriers

A defining characteristic of β-diketones is their ability to exist in a dynamic equilibrium between diketo and enol tautomeric forms. ruc.dkorientjchem.orgmdpi.com This tautomerism is crucial as the two forms can have significantly different chemical and biological properties. mdpi.comresearchgate.net

Computational methods, especially DFT, are highly effective for studying this equilibrium. nih.govdocumentsdelivered.com By calculating the total electronic energies of the optimized geometries for both the diketo and the various possible enol forms, the thermodynamically most stable tautomer can be identified. ruc.dk The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. nih.gov

Furthermore, these calculations can map the potential energy surface for the interconversion between tautomers. This allows for the identification of the transition state structure and the calculation of the activation energy (energy barrier) for the proton transfer reaction. researchgate.net Solvents can play a critical role; polar solvents may stabilize the more polar diketo form, while nonpolar solvents often favor the enol form. orientjchem.org

Table 2: Illustrative Calculated Relative Energies for Tautomers of a Substituted Phenylbutane-1,3-dione in Different Media.
TautomerRelative Energy (Gas Phase) (kcal/mol)Relative Energy (Water) (kcal/mol)Key Feature
Diketo Form+3.50 (Most Stable)Two C=O groups, flexible chain.
Enol Form (Chelated)0 (Most Stable)+2.0Intramolecular hydrogen bond. mdpi.com
Transition State+31.0+31.2Energy barrier for interconversion. orientjchem.org

Ligand Field Theory and Electronic Structure of Metal Complexes

β-Diketones are excellent chelating ligands that form stable complexes with a wide range of metal ions. iosrjournals.orgalfachemic.com The deprotonated enol form of this compound can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered ring.

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure of transition metal complexes. wikipedia.org It is an extension of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the orbitals of the ligands. wikipedia.org When the β-diketonate ligand coordinates to a metal ion, the degeneracy of the metal's d-orbitals is lifted. The pattern and magnitude of this d-orbital splitting depend on the geometry of the complex (e.g., octahedral, tetrahedral) and the nature of the ligand. wikipedia.org

This splitting of the d-orbitals is responsible for many of the characteristic properties of transition metal complexes, including their color, magnetic properties, and reactivity. Computational methods combined with LFT can be used to:

Predict the geometry of the resulting metal complex.

Calculate the d-orbital splitting energy (Δ), which determines whether a complex will be high-spin or low-spin. wikipedia.org

Simulate the electronic absorption spectra (UV-Vis), which correspond to electronic transitions between the split d-orbitals.

The electronic properties of the substituents on the β-diketone ligand, such as the bromo and fluoro groups on the phenyl ring in this case, can fine-tune the ligand field strength and thus alter the properties of the metal complex. iosrjournals.org

Structure-Property Relationship (SPR) Modeling for Substituted β-Diketones

Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their observed properties or biological activities. mdpi.comrsc.org For a class of compounds like substituted β-diketones, SPR models can be developed to predict various properties without the need for synthesis and experimental testing of every new derivative.

Computational chemistry is central to SPR modeling. It is used to generate a set of numerical descriptors for each molecule in a series. These descriptors can quantify various aspects of the molecule's structure and electronic properties, such as:

Steric descriptors: Molecular volume, surface area, specific shape indices.

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Lipophilic descriptors: LogP (partition coefficient), which describes solubility.

Once these descriptors are calculated for a training set of β-diketones with known properties (e.g., metal chelation strength, antioxidant activity, catalytic efficiency), statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. This model can then be used to estimate the properties of new, unsynthesized derivatives of this compound, guiding the design of new molecules with enhanced or specific desired characteristics.

Investigation of Biological Activities and Structure Activity Relationships Sar of 1 5 Bromo 2 Fluorophenyl Butane 1,3 Dione in in Vitro Models

Molecular Mechanisms of Action in Cellular Systems In Vitro

There is currently no specific information available in scientific literature detailing the molecular mechanisms of action for 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione in in vitro cellular systems. Research has not yet elucidated the specific cellular pathways or molecular targets with which this compound may interact.

Enzyme Inhibition Studies and Receptor Binding Assays In Vitro

No data from enzyme inhibition studies or receptor binding assays for this compound has been published. Consequently, its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), or its affinity for specific receptors are unknown.

Antioxidant and Radical Scavenging Properties In Vitro

The potential antioxidant and radical scavenging properties of this compound have not been reported in peer-reviewed literature. Standard in vitro assays to determine its capacity to neutralize free radicals have not been documented for this compound.

Antimicrobial and Antifungal Activity Assessments In Vitro

There are no available studies on the antimicrobial or antifungal activity of this compound. Therefore, data regarding its minimum inhibitory concentration (MIC) against various bacterial or fungal strains are not available.

Anticancer Activity in Cell Lines: Mechanistic Insights and Structure-Activity Correlation

The cytotoxic or anticancer effects of this compound on cancer cell lines have not been characterized. There is no information on its potential mechanisms of action in cancer cells or any structure-activity relationship studies in this context.

Immunomodulatory Effects and Related Cellular Pathways In Vitro

Information regarding the immunomodulatory effects of this compound is not present in the current body of scientific research. Studies investigating its influence on immune cell function or related cellular pathways have not been published.

Data Tables

Due to the absence of research data for this compound, no data tables can be generated.

Applications in Catalysis and Advanced Materials Science for 1 5 Bromo 2 Fluorophenyl Butane 1,3 Dione and Its Complexes

Catalytic Applications of 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione Metal Complexes

Metal complexes of β-diketones are widely recognized for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the β-diketone ligand can significantly influence the catalytic performance of the metal center. For the specific compound this compound, the presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring would likely impact the Lewis acidity of the coordinated metal ion, a key factor in catalysis.

Use as Homogeneous and Heterogeneous Catalysts in Organic Transformations

Metal complexes derived from β-diketones can function as both homogeneous and heterogeneous catalysts. In a homogeneous system, the catalyst is dissolved in the reaction medium, offering high activity and selectivity. For heterogeneous catalysis, the metal complex can be immobilized on a solid support, which facilitates catalyst recovery and reuse. While no specific studies on this compound were found, a related compound, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, has been investigated in complex with transition metals for catalytic purposes. researchgate.net

Applications in Olefin Oxidation and Epoxidation Reactions

Metal complexes of 1,3-diketones are known to be effective catalysts for the oxidation and epoxidation of olefins. researchgate.net These reactions are of significant industrial importance for the production of epoxides, which are versatile intermediates in the synthesis of a wide range of chemicals. The catalytic cycle typically involves the coordination of the olefin to the metal center and subsequent oxygen transfer from an oxidizing agent. The specific substituents on the β-diketone ligand can influence the efficiency and selectivity of this process.

Role in Polymerization Processes

Certain transition metal complexes of β-diketones have been employed as catalysts or co-catalysts in polymerization reactions, such as the polymerization of butadiene. researchgate.netscielo.org.mxresearchgate.netmdpi.com The ligand environment around the metal center plays a crucial role in determining the stereoselectivity of the polymerization, leading to polymers with different microstructures and properties. The specific structure of this compound could potentially offer unique steric and electronic effects in such catalytic systems.

Precursors for Material Science Applications

The ability of β-diketones to form stable complexes with a wide range of metal ions makes them valuable building blocks for the synthesis of advanced materials.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Fluorinated MOFs, in particular, have attracted interest due to their potential for enhanced stability and unique gas sorption properties. researchgate.netrsc.orgrsc.org While there are no reports on the use of this compound as a linker in MOF synthesis, its structure suggests it could potentially be used to create novel frameworks. Similarly, this ligand could be utilized in the formation of coordination polymers, where the metal-ligand interactions lead to extended one-, two-, or three-dimensional structures. nih.govnih.gov

Development of Luminescent Materials, particularly with Lanthanide Complexes

Lanthanide complexes are renowned for their unique luminescent properties, including sharp emission bands and long lifetimes, making them suitable for applications in lighting, displays, and sensors. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netdntb.gov.uarsc.org β-diketone ligands are often used in lanthanide complexes as "antenna" ligands, which absorb light and efficiently transfer the energy to the lanthanide ion, leading to its characteristic emission. researchgate.net The specific electronic properties of this compound could modulate the energy transfer process and the resulting luminescence of its lanthanide complexes.

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

There is no specific information available in the scientific literature regarding the use of this compound or its metal complexes as precursors for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). While β-diketonates, in general, are a well-established class of precursors for the deposition of thin films due to their volatility and thermal stability, the suitability of this particular brominated and fluorinated compound has not been investigated or reported. The properties that would make it a viable precursor, such as its vapor pressure, decomposition temperature, and the composition of the resulting thin films, remain undetermined.

Analytical Reagents and Separation Techniques

Chelation-Assisted Extraction and Separation of Metal Ions

No studies have been published detailing the use of this compound as a chelating agent for the extraction and separation of metal ions. The presence of the β-dione moiety suggests potential for metal chelation, a property widely exploited in analytical chemistry. However, research to determine its binding affinities, selectivity for different metal ions, and efficiency in solvent extraction or other separation techniques has not been conducted.

Spectrophotometric Determination in Analytical Chemistry

The application of this compound in the spectrophotometric determination of metal ions or other analytes is not documented. For a compound to be used in this manner, it would typically form a colored complex with the target analyte, allowing for quantitative analysis based on light absorbance. The characteristics of any such potential complexes, including their molar absorptivity and the optimal conditions for their formation, are unknown.

Photophysical Properties and Potential in Optoelectronic Devices

There is a lack of research into the photophysical properties of this compound and its metal complexes. Key parameters such as absorption and emission spectra, quantum yields, and excited-state lifetimes, which are crucial for assessing potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs) or sensors, have not been reported. The influence of the bromo- and fluoro-substituents on the electronic and photophysical behavior of the β-diketone core remains an open area for investigation.

Utilization in the Synthesis of Novel Heterocyclic Compounds

While β-diketones are versatile building blocks in organic synthesis for the construction of a wide variety of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, there are no specific examples in the literature that utilize this compound as a starting material. The reactivity of this compound in cyclocondensation reactions and the nature of the resulting heterocyclic products have not been explored.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for Halogenated β-Diketones

The classical synthesis of β-diketones, including halogenated variants, often relies on the Claisen condensation, which involves the reaction of ketones and esters under basic conditions. ijpras.commdpi.com While effective, these methods can present challenges related to substrate scope, reaction conditions, and the generation of byproducts. Future research must prioritize the development of more efficient and environmentally benign synthetic routes to 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione and related compounds.

Key areas of focus should include:

Catalytic Approaches: Investigating metal-based catalysis, organocatalysis, and biocatalysis to improve reaction efficiency and selectivity under milder conditions. nih.gov The use of halogenase enzymes, for instance, could offer a highly regioselective and sustainable method for introducing halogen atoms. acs.org

Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and facilitate scalability, which is crucial for industrial applications.

Alternative Reaction Pathways: Exploring methodologies beyond Claisen condensation, such as the hydration of alkynones or decarboxylative coupling reactions, may provide alternative and more efficient pathways to the target molecule. mdpi.comnih.gov

The challenge lies in creating versatile methods that are not only high-yielding and atom-economical but also tolerant of the diverse functional groups present in complex precursors.

Deeper Understanding of Structure-Function Relationships at the Molecular Level

A fundamental characteristic of β-diketones is their existence as a mixture of keto and enol tautomers. mdpi.com This tautomeric equilibrium is critical to their reactivity, chelating ability, and biological activity. researchgate.netmdpi.com For this compound, the electron-withdrawing nature of the bromo and fluoro substituents on the phenyl ring is expected to significantly impact the electronic distribution, acidity, and the position of the keto-enol equilibrium.

Future investigations are required to:

Elucidate Tautomeric Preference: Employ advanced spectroscopic techniques (e.g., NMR) and computational methods to quantify the tautomeric ratio in various solvents and solid states. mdpi.com

Analyze Conformational Structures: Utilize X-ray crystallography to determine the precise solid-state structure, including intramolecular hydrogen bonding in the enol form and the spatial orientation of the substituted phenyl ring. nih.gov

Correlate Structure with Activity: Systematically study how modifications to the halogen substitution pattern affect the molecule's physical properties and biological interactions, establishing a clear structure-activity relationship (SAR). nih.govnih.gov

A thorough understanding of these molecular-level properties is essential for predicting the compound's behavior and designing derivatives with tailored functions.

Rational Design of Derivatives for Enhanced Specificity in Targeted Applications

The β-diketone scaffold is a privileged structure in drug discovery. mdpi.comnih.gov The inherent properties of this compound make it an attractive starting point for the rational design of new therapeutic agents. The presence of halogen atoms can enhance membrane permeability and metabolic stability, which are desirable pharmacokinetic properties. mdpi.com

Future research should focus on:

Bioisosteric Replacement: Systematically replacing the bromo or fluoro groups with other substituents to probe the electronic and steric requirements for binding to specific biological targets.

Modification of the Diketone Moiety: Introducing substituents at the central carbon of the diketone chain to modulate acidity and lipophilicity.

Hybrid Molecule Synthesis: Using the compound as a building block to construct more complex molecules, potentially combining its properties with other pharmacophores to create hybrid drugs with novel mechanisms of action.

The primary challenge will be to achieve high target specificity to minimize off-target effects, a goal that can be guided by computational modeling and high-throughput screening.

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

β-Diketones are exceptional chelating ligands that form stable complexes with a wide range of metal ions. researchgate.net These metal complexes have applications in catalysis, materials science, and medicine. mdpi.com The specific structure of this compound offers unique opportunities for creating advanced coordination compounds.

Emerging research avenues include:

Synthesis of Metal Complexes: Reacting the compound with various transition metals and lanthanides to synthesize new metal-organic complexes with potentially novel electronic, magnetic, or optical properties.

Supramolecular Self-Assembly: Utilizing the compound as a ligand to construct complex supramolecular structures, such as metal-organic polyhedra (MOPs) or coordination polymers. researchgate.netacs.orgnih.gov The halogen atoms on the phenyl ring could participate in halogen bonding, providing an additional directional force to guide the self-assembly process. researchgate.net

Functional Materials: Investigating the properties of these new assemblies for applications in areas such as gas storage, separation, or as precursors for advanced materials.

Overcoming the challenge of controlling the self-assembly process to produce desired architectures with high purity and yield will be key to realizing the potential of these materials.

Advanced Computational Modeling for Predictive Research and Drug Design Efforts

Computational chemistry provides powerful tools for accelerating research and reducing experimental costs. For this compound, computational modeling can offer profound insights where experimental data is lacking.

Future efforts in this area should involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict molecular properties, including tautomeric equilibrium, bond energies, and electronic structure. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the interaction of the compound and its derivatives with biological targets, such as enzymes or receptors, to understand binding modes and predict affinity. ub.edu

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of a series of derivatives with their biological activity, thereby guiding the design of more potent and selective compounds. nih.gov

The integration of these predictive models with experimental validation represents a synergistic approach to efficiently explore the chemical space and identify promising candidates for specific applications. acs.org

Integration of this compound in Multifunctional Material Systems

The unique combination of a chelating β-diketone core and a halogenated aromatic ring makes this compound a prime candidate for incorporation into multifunctional materials. These are advanced systems where multiple properties (e.g., optical, electronic, magnetic) are combined to perform complex tasks.

Future research should explore:

Luminescent Materials: Incorporating the compound as a ligand in lanthanide complexes to develop new phosphorescent materials for applications in OLEDs or bio-imaging.

Liquid Crystals: Designing and synthesizing derivatives that exhibit liquid crystalline phases, where the halogen bonding could play a crucial role in stabilizing the mesophases. nih.gov

Active Polymer Systems: Grafting the molecule or its metal complexes onto polymer backbones to create functional polymers for use in sensors, responsive coatings, or catalytic membranes.

The main challenge will be to achieve seamless integration and compatibility between the β-diketone component and the host material while preserving or even enhancing the desired functionalities.

Data Summary: Future Research Focus

Research AreaKey ObjectivesMethodologiesPotential Applications
Sustainable Synthesis Develop efficient, green, and scalable synthetic routes.Biocatalysis, Flow Chemistry, OrganocatalysisPharmaceutical manufacturing, Fine chemicals
Structure-Function Elucidate tautomeric equilibrium and solid-state structure.NMR, X-ray Crystallography, DFT CalculationsFundamental chemical understanding, Predictive modeling
Rational Design Create derivatives with enhanced biological specificity.SAR studies, Bioisosteric replacement, Hybrid synthesisDrug discovery, Agrochemicals
Coordination Chemistry Explore novel metal complexes and supramolecular assemblies.Self-assembly, Coordination synthesisCatalysis, Gas storage, MOFs
Computational Modeling Predict properties and guide experimental design.QSAR, Molecular Dynamics, Quantum MechanicsDrug design, Materials science
Multifunctional Materials Integrate into advanced material systems.Polymer functionalization, Lanthanide complexationSensors, OLEDs, Liquid crystals

Q & A

Basic: What synthetic routes are recommended for 1-(5-Bromo-2-fluorophenyl)butane-1,3-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves sequential halogenation and diketone formation. A common approach is bromination of a fluorophenyl precursor followed by diketone coupling. For example:

  • Step 1: Bromination of 2-fluorophenylbutane-1,3-dione using bromine (Br₂) in acetic acid at 40–60°C, achieving regioselectivity at the 5-position .
  • Step 2: Optimization via solvent selection (e.g., carbon tetrachloride for reduced side reactions) and controlled stoichiometry (1:1 molar ratio of Br₂ to precursor) to minimize polybromination .
    Yield (~65–75%) and purity (>95%) depend on temperature control and post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.4–2.6 ppm (diketone methylene protons) and aromatic protons (δ 7.2–8.0 ppm) confirm the phenyl ring substitution pattern. Coupling constants (e.g., 3JHF^3J_{H-F} ~12 Hz) validate fluorine’s ortho position .
    • ¹³C NMR: Carbonyl carbons appear at δ 190–200 ppm; bromine’s deshielding effect shifts the adjacent carbon to δ 125–130 ppm .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 273 (C₁₀H₈BrFO₂⁺) with fragments at m/z 195 (loss of Br) and 93 (diketone backbone) .
  • X-ray Crystallography: Resolves halogen positions and dihedral angles between phenyl and diketone moieties .

Advanced: What mechanisms explain the antimicrobial activity of this compound, and how do halogen substituents modulate target interactions?

Methodological Answer:

  • Mechanism: The compound disrupts bacterial membrane integrity via carbonyl group interactions with lipid bilayers and inhibits enzymes (e.g., DNA gyrase) through halogen-bonding with active-site residues .
  • Halogen Effects:
    • Bromine: Enhances lipophilicity (logP ~2.8), improving membrane penetration. Its polarizability strengthens van der Waals interactions with hydrophobic enzyme pockets .
    • Fluorine: Electron-withdrawing effect increases diketone electrophilicity, promoting nucleophilic attacks (e.g., on bacterial thioredoxin reductase) .
  • Experimental Validation: MIC assays against S. aureus (MIC = 8 µg/mL) show bromine’s critical role; replacing Br with Cl reduces activity by 4-fold .

Advanced: How do structural modifications (e.g., halogen substitution or positional isomerism) alter reactivity and biological efficacy compared to analogs?

Methodological Answer:

  • Positional Isomerism: Moving bromine from the 5- to 4-position reduces antimicrobial activity by 50%, as confirmed by SAR studies .
  • Halogen Swaps:
    • Fluorine → Chlorine: Lowers logP (from 2.8 to 2.3), reducing cellular uptake.
    • Bromine → Iodine: Increases molecular weight, diminishing solubility and bioavailability .
  • Data-Driven Design: QSAR models highlight the 5-Br/2-F combination as optimal for balancing reactivity (electrophilicity index = 1.8 eV) and target affinity (docking score = −9.2 kcal/mol) .

Advanced: What computational methods align with experimental data to model target interactions, and how can discrepancies be resolved?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to E. coli FabI enoyl-ACP reductase. AMBER force fields predict Br/F interactions with Tyr156 and NAD⁺ cofactor (RMSD < 2.0 Å) .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.5 eV) to explain nucleophilic reactivity at the diketone site .
  • Contradiction Resolution: If experimental IC₅₀ (5 µM) conflicts with docking scores (−8.5 kcal/mol), re-evaluate solvation models (e.g., implicit vs. explicit water) or incorporate entropy penalties via MM-PBSA .

Advanced: What strategies mitigate diketone instability during biological assays, and how are degradation products characterized?

Methodological Answer:

  • Stabilization: Use antioxidants (e.g., BHT at 0.1%) in cell culture media and store samples at −80°C under nitrogen .
  • Degradation Analysis:
    • HPLC-MS: Monitor diketone decomposition (t½ ~48 hours at 37°C) and identify byproducts (e.g., decarboxylated ketone at m/z 229) .
    • Kinetic Studies: Pseudo-first-order rate constants (k = 0.014 h⁻¹) reveal pH-dependent hydrolysis (optimal stability at pH 6.5) .

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